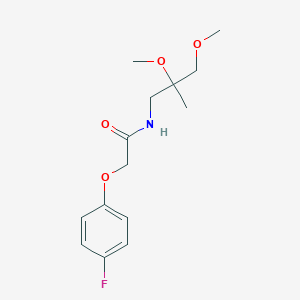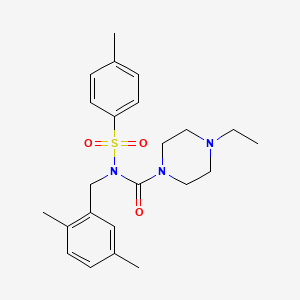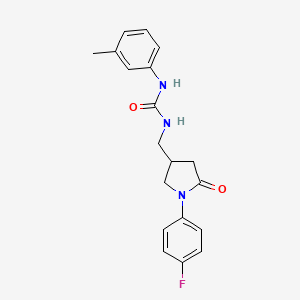
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies and Biological Applications
Metabolism of LY654322 to Diimidazopyridine Metabolite : A study on LY654322, a compound structurally related to "1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea", revealed its rapid clearance in rats and dogs through renal excretion and metabolism to produce an unusual diimidazopyridine metabolite, M25. This finding underscores the complex metabolic pathways of such compounds and their potential implications for pharmaceutical development (A. Borel et al., 2011).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : Research involving GSK1059865, a compound with a similar urea structure, investigated its effects on binge eating in female rats. The study found that selective antagonism at the Orexin-1 receptor could be a novel pharmacological treatment for eating disorders with a compulsive component, highlighting the therapeutic potential of urea derivatives in modulating neurological pathways (L. Piccoli et al., 2012).
Chemical and Physical Properties Studies
2-Pyrrolidinylideneureas as CNS Agents : A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic and muscle-relaxant activities, indicating the central nervous system (CNS) potential of urea derivatives. This study provides insight into the chemical modifications that can alter the pharmacological profile of such compounds (C. Rasmussen et al., 1978).
Synthesis and Enzyme Inhibition by Urea Derivatives : Research on the synthesis of seventeen urea derivatives, including new compounds like N-mesityl-N'-(3-methylphenyl)urea, revealed their varying degrees of enzyme inhibition. This study underscores the chemical diversity and bioactivity potential of urea derivatives in biochemical applications (Sana Mustafa et al., 2014).
Corrosion Inhibition
Mannich Bases as Corrosion Inhibitors : Mannich bases derived from urea compounds were evaluated for their effectiveness in inhibiting corrosion on mild steel surfaces in hydrochloric acid solution. The study revealed that these compounds are potent corrosion inhibitors, offering practical applications in material science and engineering (M. Jeeva et al., 2015).
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIZHJNFUPFLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
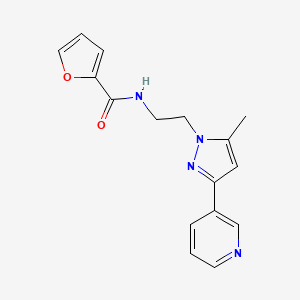
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2564692.png)
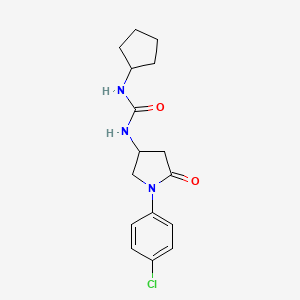
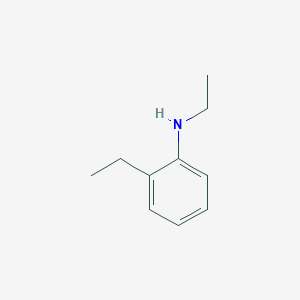
![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2564695.png)

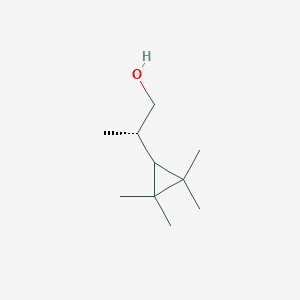
![N'-(3,4-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2564701.png)
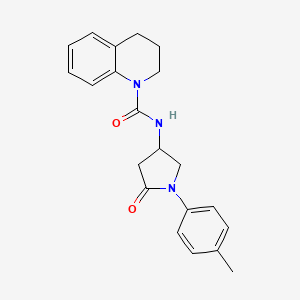
![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)
